molecular formula C17H21N3O4S B2644292 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine CAS No. 2310141-34-3

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine

Cat. No. B2644292
CAS RN: 2310141-34-3
M. Wt: 363.43
InChI Key: XTCYBXJHOOFSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine, also known as DB844, is a small molecule compound that has shown promising results in scientific research as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine is not fully understood, but it is thought to involve the inhibition of enzymes involved in the metabolism of the parasite or pathogen. In the case of Leishmania donovani, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the activity of trypanothione reductase, an enzyme that is essential for the parasite's survival. In the case of Mycobacterium tuberculosis, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the activity of InhA, an enzyme involved in the synthesis of mycolic acids, which are essential for the bacterium's cell wall.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to have a number of biochemical and physiological effects. In addition to its anti-parasitic and anti-bacterial activity, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine is that it has shown activity against a number of different pathogens and parasites, making it a potentially useful therapeutic agent for a range of diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.

Future Directions

Future research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine could focus on elucidating its mechanism of action, which would allow for the development of more effective therapeutic strategies. Additionally, further studies could investigate the potential use of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine in the treatment of other diseases, such as inflammatory diseases and cancer. Finally, research could focus on developing new derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine with improved activity and pharmacological properties.

Synthesis Methods

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine can be synthesized using a multi-step process that involves the reaction of 1-methylpyrazol-4-ylamine and 1,3-dichloropropane to form 1-(1-methylpyrazol-4-yl)-3-chloropropane. This compound is then reacted with sodium sulfite and sodium hydroxide to form 1-(1-methylpyrazol-4-yl)-3-sulfonate propane. The final step involves the reaction of 1-(1-methylpyrazol-4-yl)-3-sulfonate propane with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride to form 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-parasitic activity against Leishmania donovani, a protozoan parasite that causes visceral leishmaniasis. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has also been studied for its potential use in the treatment of tuberculosis, as it has shown activity against Mycobacterium tuberculosis. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-19-11-14(10-18-19)13-3-2-6-20(12-13)25(21,22)15-4-5-16-17(9-15)24-8-7-23-16/h4-5,9-11,13H,2-3,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCYBXJHOOFSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

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